Technical Monograph: N-(4-acetyl-3-hydroxyphenyl)acetamide
Technical Monograph: N-(4-acetyl-3-hydroxyphenyl)acetamide
Based on the specific chemical structure provided, here is the in-depth technical guide.
Executive Summary & Chemical Identity
N-(4-acetyl-3-hydroxyphenyl)acetamide (CAS: 40547-58-8 ) is a significant regioisomer of the acetophenone class, serving as a critical pharmacophore in medicinal chemistry. Often referred to by its synonym 4'-acetamido-2'-hydroxyacetophenone , this molecule is structurally characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent acetyl carbonyl.
While frequently confused with its isomer N-(3-acetyl-4-hydroxyphenyl)acetamide (the core scaffold of the beta-blocker metabolite Diacetolol), the title compound is distinct. It functions primarily as a high-value intermediate in the synthesis of leukotriene receptor antagonists (e.g., precursors to pranlukast-type analogs) and chalcone-based enzyme inhibitors.
Structural Characterization
| Parameter | Data |
| IUPAC Name | |
| Common Synonyms | 4'-Acetamido-2'-hydroxyacetophenone; 2'-Hydroxy-4'-acetamidoacetophenone |
| CAS Number | 40547-58-8 |
| Molecular Formula | |
| Molecular Weight | 193.20 g/mol |
| SMILES | CC(=O)Nc1ccc(C(C)=O)c(O)c1 |
| InChI Key | ZSSHNMZQDWSUJJ-UHFFFAOYSA-N |
Critical Structural Feature: The Chelation Ring
The stability and reactivity of this molecule are governed by the ortho-relationship between the hydroxyl group at position 3 and the acetyl group at position 4. This proximity allows for the formation of a stable, 6-membered intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB).
-
Effect on Solubility: The internal H-bond reduces the polarity of the hydroxyl group, making the molecule less water-soluble than its meta- or para-isomers but more soluble in non-polar organic solvents.
-
Effect on Reactivity: The phenolic proton is "locked" in the chelate, requiring stronger bases for deprotonation during alkylation reactions compared to non-chelated phenols.
Synthetic Pathways & Process Chemistry[3]
The synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide is a classic example of controlling regioselectivity in electrophilic aromatic substitution. The most robust route involves the Fries Rearrangement or direct Friedel-Crafts Acylation of 3-acetamidophenol.
Retrosynthetic Analysis
To obtain the 1,2,4-substitution pattern (Acetamide at 1, Hydroxyl at 3, Acetyl at 4), one must consider the directing effects:
-
Start: 3-Aminophenol.
-
Protection: Acetylation of the amine to form 3-acetamidophenol.
-
Acylation: Introduction of the acetyl group.
-
The
group is ortho/para directing. -
The
group is ortho/para directing and activates the ring more strongly than . -
Target Position: Para to the
and Ortho to the . This is position 6 relative to the phenol (or position 4 relative to the acetamide). This position is electronically favored and sterically accessible.
-
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway focusing on the regioselective acylation of 3-acetamidophenol.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide from 3-acetamidophenol via Friedel-Crafts acylation.
Reagents & Equipment
-
Precursor: 3-Acetamidophenol (15.1 g, 0.1 mol).
-
Reagent: Acetyl Chloride (11.8 g, 0.15 mol) or Acetic Anhydride.
-
Catalyst: Anhydrous Aluminum Chloride (
) (40.0 g, 0.3 mol). -
Solvent: Nitrobenzene or Carbon Disulfide (
) (Note: Nitrobenzene is preferred for higher temperature stability). -
Apparatus: 250 mL 3-neck Round Bottom Flask, Reflux Condenser,
drying tube, Mechanical Stirrer.
Step-by-Step Methodology
-
Catalyst Preparation: In the reaction flask, suspend anhydrous
(40.0 g) in dry nitrobenzene (50 mL). Cool the mixture to 0–5°C using an ice bath. -
Acylation: Add 3-acetamidophenol (15.1 g) portion-wise to the stirred suspension. The reaction is exothermic; maintain temperature below 10°C.
-
Mechanism Note: The
complexes with the amide oxygen and the phenolic oxygen, requiring >2 equivalents of catalyst.
-
-
Addition of Acetylating Agent: Add Acetyl Chloride (11.8 g) dropwise over 30 minutes. Once addition is complete, remove the ice bath and allow the mixture to reach room temperature.
-
Thermal Rearrangement (The Critical Step): Heat the reaction mixture to 120°C for 3 hours.
-
Why: This high temperature drives the acyl group to the thermodynamically favored position (ortho to the hydroxyl) via an intermolecular or intramolecular mechanism, ensuring the formation of the chelated product.
-
-
Quenching: Cool the mixture to room temperature. Pour the dark reaction mass slowly into a mixture of crushed ice (200 g) and concentrated HCl (20 mL) to decompose the aluminum complex.
-
Isolation:
-
Steam distill the mixture to remove nitrobenzene.
-
The residue (crude product) will precipitate as a brown solid upon cooling.
-
Filter the solid and wash with cold water.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or dilute Acetic Acid.
-
Yield: Expected 60–75%.
-
Appearance: Pale yellow to tan crystalline powder.
-
Analytical Profiling & Quality Control
To validate the structure, specifically distinguishing it from the 3-acetyl-4-hydroxy isomer, the following spectroscopic signatures are required.
Comparison of Isomers (Critical Check)
| Feature | Target: 4-Acetyl-3-hydroxy (CAS 40547-58-8) | Isomer: 3-Acetyl-4-hydroxy (CAS 7298-67-1) |
| Substitution | Acetyl at C4, OH at C3 | Acetyl at C3, OH at C4 |
| H-Bonding | Strong intramolecular (OH...O=C-Me) | Strong intramolecular (OH...O=C-Me) |
| 1,2,4-pattern (doublet, singlet, doublet) | 1,2,4-pattern (different coupling constants) | |
| Key Shift | Phenolic OH signal > 12.0 ppm (Chelated) | Phenolic OH signal > 12.0 ppm (Chelated) |
Note: The distinction relies heavily on the coupling constants of the aromatic protons. In the target molecule (4-acetyl-3-hydroxy), the proton at C2 (between OH and NHAc) appears as a doublet (meta-coupling) or singlet, while the protons at C5 and C6 show ortho-coupling.
Analytical Workflow (Graphviz)
Figure 2: Analytical validation workflow ensuring structural integrity.
Pharmacological Context
While often cited in the context of Acebutolol metabolism, it is vital to distinguish the metabolic pathways. Acebutolol is primarily metabolized to Diacetolol (the acetamide analog). Diacetolol possesses the 3-acetyl-4-hydroxy core.[1][2]
The 4-acetyl-3-hydroxy isomer (this topic) is less common as a direct drug metabolite but acts as a potent bioisostere in drug design.
-
Chalcone Synthesis: The acetyl group serves as the electrophile in Claisen-Schmidt condensations to form chalcones with anti-inflammatory activity.
-
Leukotriene Antagonists: The hydroxy-acetophenone moiety mimics the pharmacophore found in CysLT1 antagonists, providing a scaffold for hydrophobic interactions within the receptor pocket.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2775185, N-(4-acetyl-3-hydroxyphenyl)acetamide. Retrieved from [Link]
-
European Patent Office. (1986). Process for producing 4-hydroxyacetophenone and related acetamido derivatives. Patent EP0167286A1. Retrieved from [Link]
